su5614, commonly known as SU5614, is a synthetic indolinone derivative. [] It plays a significant role in scientific research, primarily as a tyrosine kinase inhibitor. [, , ] Specifically, SU5614 is known to target vascular endothelial growth factor receptor 2 (VEGFR2), [] FLT3, [] and KIT. [] Its use in research focuses on understanding the roles of these kinases in various biological processes and pathological conditions, including cancer, leukemia, and angiogenesis.
While the provided research articles do not delve into specific molecular structure analyses of SU5614, they mention its classification as an indolinone derivative. [, ] This implies a core structure containing an indole ring fused to a 2-one ring. Further, the systematic name, su5614, describes the specific substituents and their positions on the indolin-2-one core. To gain a comprehensive understanding of the molecular structure, visualization tools like ChemDraw or PubChem can be used to generate a 2D/3D structure based on the systematic name.
SU5614 acts as a potent tyrosine kinase inhibitor, primarily targeting VEGFR2, FLT3, and KIT. [, , , ] It acts by competitively binding to the ATP-binding site of these kinases, [, , , ] thereby preventing phosphorylation of downstream signaling molecules. This inhibition disrupts various cellular processes like proliferation, differentiation, survival, and migration in cells dependent on these kinases. [, , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2